2-AMINO-1'-[(3-FLUOROPHENYL)METHYL]-2',5-DIOXO-1-PHENYL-1',2',5,7-TETRAHYDRO-1H-SPIRO[FURO[3,4-B]PYRIDINE-4,3'-INDOLE]-3-CARBONITRILE
Overview
Description
2-amino-1’-(3-fluorobenzyl)-2’,5-dioxo-1-phenyl-1’,2’,5,7-tetrahydro-1H-spiro[furo[3,4-b]pyridine-4,3’-indole]-3-carbonitrile is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1’-(3-fluorobenzyl)-2’,5-dioxo-1-phenyl-1’,2’,5,7-tetrahydro-1H-spiro[furo[3,4-b]pyridine-4,3’-indole]-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include fluorobenzylamine, phenyl isocyanate, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-1’-(3-fluorobenzyl)-2’,5-dioxo-1-phenyl-1’,2’,5,7-tetrahydro-1H-spiro[furo[3,4-b]pyridine-4,3’-indole]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2-amino-1’-(3-fluorobenzyl)-2’,5-dioxo-1-phenyl-1’,2’,5,7-tetrahydro-1H-spiro[furo[3,4-b]pyridine-4,3’-indole]-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-amino-1’-(3-fluorobenzyl)-2’,5-dioxo-1-phenyl-1’,2’,5,7-tetrahydro-1H-spiro[furo[3,4-b]pyridine-4,3’-indole]-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1-(4-fluorobenzyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Methyl 2-amino-1-(4-fluorobenzyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carboxylate
Uniqueness
Compared to similar compounds, 2-amino-1’-(3-fluorobenzyl)-2’,5-dioxo-1-phenyl-1’,2’,5,7-tetrahydro-1H-spiro[furo[3,4-b]pyridine-4,3’-indole]-3-carbonitrile exhibits unique structural features, such as the spiro linkage and the presence of multiple functional groups.
Properties
IUPAC Name |
2-amino-1'-[(3-fluorophenyl)methyl]-2',5-dioxo-1-phenylspiro[7H-furo[3,4-b]pyridine-4,3'-indole]-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19FN4O3/c29-18-8-6-7-17(13-18)15-32-22-12-5-4-11-20(22)28(27(32)35)21(14-30)25(31)33(19-9-2-1-3-10-19)23-16-36-26(34)24(23)28/h1-13H,15-16,31H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQYNRRJDSAOOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)O1)C3(C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)F)C(=C(N2C6=CC=CC=C6)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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